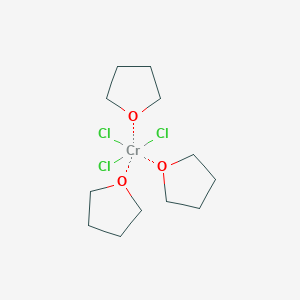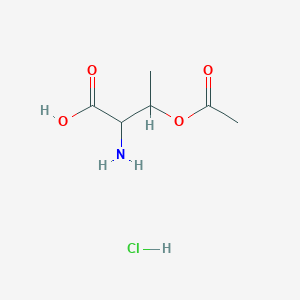
acetic acid;2-aminopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its white to off-white solid appearance and is primarily used in scientific research . It is a significant compound in the field of amino acid derivatives, influencing various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-aminopropanamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the target compound. Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is a widely used and harsh method .
Industrial Production Methods
Industrial production of acetic acid primarily involves chemical and fermentative routes. The chemical route is predominant in current industrial practices, involving the oxidation of ethanol or the destructive distillation of wood . These methods ensure the large-scale production of acetic acid, which can then be used as a precursor for synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-aminopropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with acid chlorides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, imines, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;2-aminopropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;2-aminopropanamide involves its interaction with specific molecular targets and pathways. It acts as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi, leading to cell lysis . Additionally, it can influence pain pathways by inducing localized inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid that serves as a precursor for many derivatives.
2-Aminobenzoxazole: A compound with similar biological activity and used in pharmaceutical applications.
Cyanoacetamide Derivatives: These compounds share similar synthetic routes and chemical properties.
Uniqueness
Acetic acid;2-aminopropanamide is unique due to its dual role as both an amino acid derivative and an antimicrobial agent. Its ability to participate in diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
acetic acid;2-aminopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)



![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)



